![molecular formula C11H10N2OS B2574364 6-(4-Methoxyphenyl)pyridazine-3-thiol CAS No. 72486-28-3](/img/structure/B2574364.png)
6-(4-Methoxyphenyl)pyridazine-3-thiol
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Overview
Description
“6-(4-Methoxyphenyl)pyridazine-3-thiol” is a chemical compound with the molecular formula C11H10N2OS and a molecular weight of 218.27 . It is used for research purposes .
Molecular Structure Analysis
The pyridazine ring, which is part of the “6-(4-Methoxyphenyl)pyridazine-3-thiol” structure, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .Chemical Reactions Analysis
While specific chemical reactions involving “6-(4-Methoxyphenyl)pyridazine-3-thiol” are not detailed in the retrieved sources, related compounds have been synthesized and evaluated for their antibacterial activity .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(4-Methoxyphenyl)pyridazine-3-thiol” include a molecular weight of 218.27 . Other specific properties such as density, melting point, and boiling point are not provided in the retrieved sources .Scientific Research Applications
Pharmacological Applications
6-(4-Methoxyphenyl)pyridazine-3-thiol and its derivatives have been studied for various pharmacological activities. They have shown promise as phosphodiesterase (PDE) inhibitors , which can have therapeutic applications in diseases like depression, anxiety, and neurodegenerative disorders . Additionally, they have been explored for their vasodilatory properties, which could be beneficial in cardiovascular diseases .
Agrochemical Applications
In the agrochemical industry, pyridazine derivatives, including 6-(4-Methoxyphenyl)pyridazine-3-thiol, are of interest due to their potential as herbicides and insecticides . Their ability to disrupt biological pathways in pests makes them candidates for developing new agrochemical agents .
Antibacterial Agents
Research has indicated that pyridazine compounds can be effective against both Gram-positive and Gram-negative bacteria. This makes 6-(4-Methoxyphenyl)pyridazine-3-thiol a valuable scaffold for developing novel antibacterial agents .
Alzheimer’s Disease Research
Compounds bearing the pyridazine moiety, such as 6-(4-Methoxyphenyl)pyridazine-3-thiol, have been investigated as acetylcholinesterase inhibitors . This is particularly relevant in Alzheimer’s disease research, where increasing acetylcholine levels in the brain can help alleviate symptoms .
Anti-Inflammatory Applications
The anti-inflammatory properties of pyridazine derivatives are being explored, which could lead to new treatments for chronic inflammatory conditions. The structural flexibility of 6-(4-Methoxyphenyl)pyridazine-3-thiol allows for the synthesis of compounds with enhanced anti-inflammatory activity .
Synthesis of Heterocyclic Compounds
6-(4-Methoxyphenyl)pyridazine-3-thiol serves as a key intermediate in the synthesis of various heterocyclic compounds. Its chemical structure allows for functionalization, which is crucial in the development of new drugs and materials .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Pyridazine compounds, which “6-(4-Methoxyphenyl)pyridazine-3-thiol” is a part of, have been shown to exhibit diverse pharmacological activities
Biochemical Pathways
Without specific information on the target, it’s difficult to determine the exact biochemical pathways affected by “6-(4-Methoxyphenyl)pyridazine-3-thiol”. Pyridazine compounds can potentially affect a wide range of pathways due to their diverse targets .
properties
IUPAC Name |
3-(4-methoxyphenyl)-1H-pyridazine-6-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-14-9-4-2-8(3-5-9)10-6-7-11(15)13-12-10/h2-7H,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJXOVJIRSUMDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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